molecular formula C24H26O4 B11983012 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one

3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one

Cat. No.: B11983012
M. Wt: 378.5 g/mol
InChI Key: VBTAIFZWFJLVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H26O4 and a molecular weight of 378.472 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one typically involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 2-oxo-2-(4-pentylphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in halogenated derivatives .

Scientific Research Applications

3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C24H26O4/c1-4-5-6-7-18-8-10-19(11-9-18)22(25)15-27-20-12-13-21-16(2)17(3)24(26)28-23(21)14-20/h8-14H,4-7,15H2,1-3H3

InChI Key

VBTAIFZWFJLVOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.